molecular formula C8H12O2 B1643301 (Z)-3-Methylhepta-2,6-dienoic acid

(Z)-3-Methylhepta-2,6-dienoic acid

Cat. No.: B1643301
M. Wt: 140.18 g/mol
InChI Key: KEHYONOPDSZDIB-SREVYHEPSA-N
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Description

(Z)-3-Methylhepta-2,6-dienoic acid (CAS: 88227-04-7) is an unsaturated carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its structure features a conjugated diene system (2,6-diene) and a methyl substituent at the third carbon in the (Z)-configuration. Key properties include:

  • Boiling Point: 261.6°C
  • Density: 0.975 g/cm³
  • XLogP3: 1.98 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 1 and 2, respectively .

The compound is commercially available as an industrial-grade chemical (99% purity) and is used in synthetic organic chemistry, though its specific applications remain proprietary .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2Z)-3-methylhepta-2,6-dienoic acid

InChI

InChI=1S/C8H12O2/c1-3-4-5-7(2)6-8(9)10/h3,6H,1,4-5H2,2H3,(H,9,10)/b7-6-

InChI Key

KEHYONOPDSZDIB-SREVYHEPSA-N

SMILES

CC(=CC(=O)O)CCC=C

Isomeric SMILES

C/C(=C/C(=O)O)/CCC=C

Canonical SMILES

CC(=CC(=O)O)CCC=C

Origin of Product

United States

Comparison with Similar Compounds

Adda5 (3-Amino-9-Methoxy-2,6,8-Trimethyl-10-Phenyldeca-4,6-dienoic Acid)

Adda5 is a critical component of microcystin-LR, a cyanobacterial toxin. Key differences include:

  • Structural Complexity: Adda5 has a longer carbon chain (10 carbons vs. 7 in (Z)-3-methylhepta-2,6-dienoic acid), additional methyl groups, a phenyl ring, and an amino-methoxy substituent.
  • Biological Role: Adda5 contributes to microcystin-LR’s hepatotoxicity by binding to protein phosphatases, whereas this compound lacks documented bioactivity .
  • Molecular Weight: Adda5 (C₂₀H₂₉NO₃) has a significantly higher molecular weight (331.45 g/mol) compared to this compound .

Antimicrobial Triazolothiadiazole Derivatives

  • Functional Groups: The thiadiazole ring and pyridyl substituents in these compounds enable π-π interactions critical for antimicrobial action, unlike the dienoic acid’s simple structure .

Data Table: Comparative Analysis of Dienoic Acids and Analogues

Property This compound Adda5 Triazolothiadiazole Derivatives
Molecular Formula C₈H₁₂O₂ C₂₀H₂₉NO₃ C₁₄H₁₀N₄S (example: 3a)
Molecular Weight (g/mol) 140.18 331.45 ~270–320
Key Functional Groups Diene, carboxylic acid Diene, amino, methoxy, phenyl Thiadiazole, pyridyl, aryl
Bioactivity None reported Hepatotoxin (binds phosphatases) Antimicrobial
Applications Industrial synthesis Toxin research Pharmaceutical development
Sources

Research Findings and Implications

  • Synthetic Utility: this compound’s conjugated diene system may serve as a precursor for Diels-Alder reactions, though specific studies are lacking. Its industrial availability suggests scalability .
  • Contrast with Bioactive Analogues: Unlike Adda5 or triazolothiadiazoles, the absence of heterocycles or polar substituents in this compound limits its interaction with biological targets .
  • Gaps in Knowledge: No peer-reviewed studies directly compare its reactivity or stability with other dienoic acids.

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